BenchChemオンラインストアへようこそ!

Dimemorfan

Antitussive Cough Suppression Preclinical Potency

Choose Dimemorfan for your research to leverage its high-affinity sigma-1 (σ1) receptor agonism (Ki=151 nM) and cleaner polypharmacology, free from the NMDA receptor activity and psychotomimetic effects of dextromethorphan. This non-narcotic antitussive is an essential tool compound for neuroprotection, seizure, and pharmacogenomic (CYP2D6) studies. Its well-characterized safety and consistent oral bioavailability make it a superior reference standard for formulation development.

Molecular Formula C18H25N
Molecular Weight 255.4 g/mol
CAS No. 36304-82-2
Cat. No. B1670651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimemorfan
CAS36304-82-2
SynonymsAstomin
AT 17
d-3-methyl-N-methylmorphinan
Dastosin
dimemorfan
dimemorfan phosphate
dimemorfan phosphate (1:1) salt
dimemorfan, (9alpha,13alpha,14alpha)-isomer
dinemorphan
Molecular FormulaC18H25N
Molecular Weight255.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1
InChIInChI=1S/C18H25N/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3/t15-,17+,18+/m1/s1
InChIKeyKBEZZLAAKIIPFK-NJAFHUGGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dimemorfan (CAS 36304-82-2): Non-Narcotic Morphinan Antitussive with Sigma-1 Agonist Activity


Dimemorfan (phosphate salt) is a morphinan-class, centrally acting antitussive agent first introduced in Japan in 1975 and primarily indicated for dry cough associated with lower respiratory tract disorders [1]. It exerts its antitussive effect via direct action on the medullary cough center and is classified as a non-narcotic due to its lack of opioid receptor activity and dependence liability [1][2]. Beyond its primary indication, dimemorfan has been characterized as a relatively high-affinity sigma-1 (σ1) receptor agonist (Ki = 151 nM), a property linked to its observed neuroprotective and anticonvulsant effects in preclinical models [3]. Structurally, it is a 3-methyl analog of dextromethorphan, a key differentiation point that underlies its distinct pharmacological and safety profile [3].

Why Dextromethorphan Cannot Simply Replace Dimemorfan (CAS 36304-82-2) in Specialized Research


While dimemorfan and dextromethorphan are often cited as equipotent antitussive agents [1], their interchangeability for research or industrial formulation is not supported by detailed pharmacological evidence. Critically, dimemorfan lacks the significant N-methyl-D-aspartate (NMDA) receptor antagonism and phencyclidine (PCP)-like site affinity of dextromethorphan and its active metabolite dextrorphan [2]. This fundamental difference in polypharmacology translates to distinct behavioral profiles—dimemorfan does not induce the hyperlocomotion or psychotomimetic effects associated with dextromethorphan [2]—and eliminates the potential for dissociative adverse events. Furthermore, differences in metabolic pathways and CYP2D6 genotype sensitivity [3] create distinct pharmacokinetic considerations that preclude direct, assumption-based substitution in both research and pharmaceutical development.

Quantitative Evidence for Selecting Dimemorfan (CAS 36304-82-2) Over Structural Analogs


Comparative Antitussive Efficacy: Dimemorfan Demonstrates 3x Greater Potency Than Codeine

In preclinical animal models of cough, dimemorfan exhibits up to three times greater potency than the opioid antitussive codeine [1]. It demonstrates antitussive efficacy equivalent to dextromethorphan [1]. Clinical trials further validate this finding, with one study reporting a clinical response rate of 81.02% for dimemorfan compared to 84.26% for dextromethorphan, indicating comparable efficacy in human subjects [2].

Antitussive Cough Suppression Preclinical Potency

Sigma-1 Receptor Binding Affinity: Dimemorfan (Ki=151 nM) vs. Dextromethorphan (Ki=205 nM)

Dimemorfan (DF) binds to the sigma-1 (σ1) receptor with a higher affinity (Ki = 151 nM) compared to its structural analog dextromethorphan (DM, Ki = 205 nM) [1]. Both compounds exhibit low affinity for the sigma-2 receptor (Ki = 4-11 µM) [1]. This quantitative difference in σ1 receptor affinity is a key molecular distinction, as σ1 activation is implicated in neuroprotection, modulation of glutamate excitotoxicity, and other CNS effects [2].

Sigma-1 Receptor Neuroprotection Binding Affinity Ki

NMDA/PCP Site Affinity: Dimemorfan's Reduced NMDA Antagonism Compared to Dextromethorphan and Dextrorphan

Dimemorfan (DF) exhibits a much lower affinity for the NMDA receptor-linked phencyclidine (PCP) binding site (Ki = 17 µM) compared to its metabolite-free counterpart, dextrorphan (DR, Ki = 0.9 µM) and its parent analog dextromethorphan (DM, Ki = 7 µM) [1]. This 19-fold lower affinity for the PCP site relative to dextrorphan translates to a lack of PCP-like behavioral effects, such as hyperlocomotion and psychotomimetic reactions, which are observed with dextromethorphan and dextrorphan at high doses [1].

NMDA Receptor Phencyclidine Site Abuse Liability Adverse Effects

Pharmacokinetic Profile: Impact of CYP2D6*10 Genotype on Dimemorfan Exposure

The pharmacokinetics of dimemorfan are significantly influenced by the CYP2D6*10 (100C>T) polymorphism. In healthy Chinese subjects, individuals homozygous for the CYP2D6*10 TT genotype exhibited a Cmax (8.06 ± 4.43 ng/mL) that was more than 2.3-fold higher than that observed in CC homozygotes (3.41 ± 2.79 ng/mL) following a 40 mg oral dose [1]. This genotype-dependent variability is a critical consideration for interpreting in vivo studies and for patient stratification in clinical trials, distinguishing it from compounds with simpler metabolic profiles.

Pharmacogenomics CYP2D6 Pharmacokinetics Drug Metabolism

Human Pharmacokinetic Parameters: Dimemorfan's Linear Kinetics and Moderate Accumulation

In a clinical pharmacokinetic study of healthy Chinese volunteers, dimemorfan phosphate tablets demonstrated dose-proportional (linear) pharmacokinetics over a range of 10-40 mg [1]. Key parameters following a single 40 mg dose include a Cmax of 6.19 ± 7.61 ng/mL and a terminal half-life (t1/2) of 10.6 to 11.4 hours [1]. Following multiple-dosing of 20 mg three times daily, an accumulation index (AI) of 2.65 ± 1.11 was observed [1]. Importantly, food intake did not significantly affect drug exposure [1].

Pharmacokinetics Bioavailability Drug Formulation Clinical Pharmacology

Optimal Research and Procurement Scenarios for Dimemorfan (CAS 36304-82-2)


Sigma-1 Receptor Research and Neuroprotection Studies

Dimemorfan is a preferred tool compound for investigating sigma-1 (σ1) receptor pharmacology due to its higher affinity (Ki = 151 nM) compared to the common comparator dextromethorphan (Ki = 205 nM) and its cleaner polypharmacological profile [1]. Its minimal activity at NMDA receptors eliminates confounding variables in studies focused on σ1-mediated neuroprotection, such as those examining ischemic stroke [2] or seizure attenuation [3]. Procurement is justified when a selective σ1 agonist with a well-characterized safety profile is required.

Preclinical Development of Non-Opioid, Non-Narcotic Antitussives

For researchers developing new cough suppressants, dimemorfan serves as an essential reference standard and active pharmaceutical ingredient (API) due to its established antitussive potency, which is up to three times greater than codeine and equivalent to dextromethorphan [4]. Its classification as a non-narcotic, coupled with a demonstrated lack of physical dependence and a low incidence of adverse events (<10% for minor effects) [4], makes it an attractive starting point for reformulation or as a positive control in preclinical antitussive assays.

Pharmacogenomic Studies of CYP2D6 Polymorphisms

The documented sensitivity of dimemorfan pharmacokinetics to the CYP2D6*10 genotype (with a 2.36-fold increase in Cmax for TT vs. CC genotypes) [5] positions this compound as a valuable probe substrate for pharmacogenomic research. Studies investigating the clinical impact of CYP2D6 variants on drug exposure and response, particularly in East Asian populations, can utilize dimemorfan as a model compound to explore genotype-phenotype relationships and inform precision dosing strategies.

Formulation Development Requiring Non-Food-Interacting Compounds

The established pharmacokinetic profile of dimemorfan, which includes a lack of a significant food effect on drug absorption and a moderate accumulation index (AI = 2.65) upon multiple dosing [6], simplifies the development of oral solid dosage forms. This property makes it a technically favorable candidate for formulation scientists developing new antitussive products where consistent bioavailability, regardless of prandial state, is a key product attribute.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimemorfan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.